molecular formula C16H18N3NaO3S B7824786 sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate

sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate

Cat. No.: B7824786
M. Wt: 355.4 g/mol
InChI Key: YZORUOZKRBVLEG-UHFFFAOYSA-M
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Description

Preparation Methods

Carbonyldiimidazole: can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces Carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole: undergoes several types of chemical reactions:

    Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.

    Amide Formation: It is mainly employed to convert amines into amides, carbamates, and ureas.

    Ester Formation: It can also be used to convert alcohols into esters.

Common reagents and conditions used in these reactions include the use of Carbonyldiimidazole itself as a reagent, and the reactions typically occur under mild conditions. The major products formed from these reactions are amides, esters, and ureas .

Scientific Research Applications

Carbonyldiimidazole: has a wide range of applications in scientific research:

    Peptide Synthesis: It is used for the coupling of amino acids to form peptides.

    Organic Synthesis: It serves as a reagent for the synthesis of various organic compounds, including amides, esters, and ureas.

    Biological Research: It is used in the preparation of biologically active molecules and in the modification of biomolecules.

    Industrial Applications: It is employed in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which Carbonyldiimidazole exerts its effects involves its ability to act as a coupling reagent. It facilitates the formation of amide bonds by activating carboxylic acids, which then react with amines to form amides. The molecular targets and pathways involved include the activation of carboxylic acids and the subsequent nucleophilic attack by amines .

Comparison with Similar Compounds

Carbonyldiimidazole: can be compared with other similar compounds such as N,N’-Diisopropylcarbodiimide and N,N’-Dicyclohexylcarbodiimide . These compounds are also used as coupling reagents in peptide synthesis. Carbonyldiimidazole is unique in that it is a crystalline solid, making it easier to handle compared to the liquid form of N,N’-Diisopropylcarbodiimide . Additionally, the byproducts of reactions involving Carbonyldiimidazole are often more easily removed .

Similar compounds include:

  • N,N’-Diisopropylcarbodiimide
  • N,N’-Dicyclohexylcarbodiimide
  • Phosgene
  • Imidazole .

Properties

IUPAC Name

sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S.Na/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22;/h5-12H,3-4H2,1-2H3,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZORUOZKRBVLEG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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